Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride
Overview
Description
Cetirizine methyl ester dihydrochloride is a derivative of cetirizine, an antihistamine drug for the relief of symptoms of allergy and cold like sneezing and itching.
Mechanism of Action
Target of Action
Cetirizine Methyl Ester Dihydrochloride primarily targets the Histamine-1 (H1) receptors . These receptors play a crucial role in allergic reactions, causing symptoms such as sneezing, coughing, nasal congestion, and hives .
Mode of Action
This compound acts as a selective antagonist of the H1 receptors . It competes with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . By blocking these receptors, it prevents histamine from binding and exerting its effects, thereby alleviating allergic symptoms .
Biochemical Pathways
The primary biochemical pathway affected by Cetirizine Methyl Ester Dihydrochloride is the histamine pathway . By blocking the H1 receptors, it inhibits the effects of histamine, a key mediator of allergic reactions . This results in a decrease in the typical symptoms of allergies such as sneezing, itching, and inflammation .
Pharmacokinetics
Cetirizine Methyl Ester Dihydrochloride is orally active and is rapidly absorbed into the body .
Result of Action
The molecular and cellular effects of Cetirizine Methyl Ester Dihydrochloride’s action result in the relief of allergic symptoms . By blocking the H1 receptors, it prevents the action of histamine, reducing inflammation and other allergic responses . This leads to effective relief from symptoms associated with conditions like allergic rhinitis and chronic urticaria .
Action Environment
The action, efficacy, and stability of Cetirizine Methyl Ester Dihydrochloride can be influenced by various environmental factors. For instance, the presence of allergens in the environment can trigger the allergic reactions that the compound helps to alleviate . Additionally, factors such as the individual’s overall health, other medications they may be taking, and their genetic makeup can also influence the compound’s action and effectiveness .
Biochemical Analysis
Biochemical Properties
Cetirizine methyl ester dihydrochloride plays a role in biochemical reactions primarily through its interaction with histamine H1 receptors. As a derivative of cetirizine, it is expected to exhibit similar properties in inhibiting the action of histamine, a compound involved in allergic reactions. The compound interacts with histamine H1 receptors, preventing histamine from binding and thereby reducing allergic symptoms
Cellular Effects
Cetirizine methyl ester dihydrochloride influences various types of cells and cellular processes by modulating the activity of histamine H1 receptors. This modulation can lead to changes in cell signaling pathways, particularly those involved in inflammatory responses. By blocking histamine receptors, the compound can reduce the release of pro-inflammatory cytokines and other mediators, thereby mitigating allergic reactions . It may also affect gene expression related to inflammatory pathways, although detailed studies are needed to confirm these effects.
Molecular Mechanism
The molecular mechanism of action of Cetirizine methyl ester dihydrochloride involves its binding to histamine H1 receptors. This binding inhibits the receptor’s interaction with histamine, preventing the downstream signaling that leads to allergic symptoms. The compound’s structure allows it to fit into the receptor’s binding site, effectively blocking histamine from exerting its effects
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cetirizine methyl ester dihydrochloride can change over time due to factors such as stability and degradation. The compound is hygroscopic and should be stored under inert atmosphere to maintain its stability . Over time, degradation may occur, potentially reducing its efficacy. Long-term studies in vitro and in vivo are necessary to understand the full extent of its temporal effects on cellular function.
Dosage Effects in Animal Models
The effects of Cetirizine methyl ester dihydrochloride vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces allergic symptoms by blocking histamine H1 receptors. At higher doses, it may exhibit toxic or adverse effects, such as drowsiness or gastrointestinal disturbances . Threshold effects and the specific dosage ranges for optimal efficacy and safety need to be determined through detailed animal studies.
Metabolic Pathways
Cetirizine methyl ester dihydrochloride is involved in metabolic pathways related to histamine metabolism. It is likely metabolized by enzymes that process cetirizine, although specific pathways and enzymes involved in its metabolism are not well-characterized . The compound may affect metabolic flux and metabolite levels, particularly those related to histamine and its derivatives.
Transport and Distribution
Within cells and tissues, Cetirizine methyl ester dihydrochloride is transported and distributed through interactions with transporters and binding proteins. Its distribution is influenced by its chemical properties, such as solubility and affinity for cellular components . The compound’s localization and accumulation in specific tissues can affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of Cetirizine methyl ester dihydrochloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function may vary depending on its localization within the cell
Properties
IUPAC Name |
methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3.2ClH/c1-27-21(26)17-28-16-15-24-11-13-25(14-12-24)22(18-5-3-2-4-6-18)19-7-9-20(23)10-8-19;;/h2-10,22H,11-17H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPNCOBMAJDZSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29Cl3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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